3-(2,2-Dimethoxyethyl)piperidine

Description

BenchChem offers high-quality 3-(2,2-Dimethoxyethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Dimethoxyethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

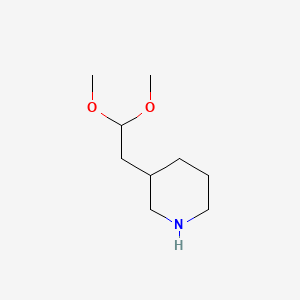

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-9(12-2)6-8-4-3-5-10-7-8/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCWETXPKXSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CCCNC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,2-Dimethoxyethyl)piperidine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a highly sought-after component in the design of novel therapeutics. This technical guide provides a comprehensive overview of 3-(2,2-Dimethoxyethyl)piperidine, a functionalized piperidine derivative with significant potential as a versatile building block in drug discovery. This document will delve into its chemical structure, plausible synthetic routes based on established chemical principles, analytical characterization, and prospective applications, with a focus on providing actionable insights for researchers in the field.

Introduction to the Piperidine Scaffold in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a recurring motif in numerous pharmaceuticals, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[1] The strategic incorporation of a piperidine ring into a drug candidate can confer advantageous physicochemical properties, such as enhanced solubility, improved receptor binding affinity, and favorable oral bioavailability. The ability to functionalize the piperidine ring at its various positions allows for the fine-tuning of these properties, making it a pivotal element in the medicinal chemist's toolkit. 3-(2,2-Dimethoxyethyl)piperidine, with its protected aldehyde functionality at the 3-position, represents a valuable synthon for the introduction of diverse pharmacophoric features.

Chemical Structure and Physicochemical Properties

The chemical identity of 3-(2,2-Dimethoxyethyl)piperidine is defined by its molecular formula, C9H19NO2, and its structure is unambiguously represented by its SMILES and InChI identifiers.[3]

| Property | Value | Source |

| Molecular Formula | C9H19NO2 | [3] |

| Molecular Weight | 173.25 g/mol | Calculated |

| SMILES | COC(CC1CCCNC1)OC | [3] |

| InChI | InChI=1S/C9H19NO2/c1-11-9(12-2)6-8-4-3-5-10-7-8/h8-10H,3-7H2,1-2H3 | [3] |

| Predicted XlogP | 0.8 | [3] |

Synthesis of 3-(2,2-Dimethoxyethyl)piperidine: A Proposed Pathway

Proposed Synthesis of the Precursor: 3-(2,2-Dimethoxyethyl)pyridine

The synthesis of the pyridine precursor can be envisioned starting from the readily available 3-picoline (3-methylpyridine). A plausible multi-step sequence is outlined below. The causality behind these steps is rooted in fundamental organic transformations.

Caption: Proposed synthetic route to 3-(2,2-Dimethoxyethyl)pyridine.

Experimental Protocol (Proposed):

-

Synthesis of 3-(2-Hydroxyethyl)pyridine: Following a procedure analogous to that described for the synthesis of 3-(2-hydroxyethyl)pyridine, 3-picoline can be reacted with a strong base such as sodium amide in liquid ammonia to form the corresponding sodium salt, which is then treated with anhydrous formaldehyde.[6]

-

Oxidation to 3-Pyridineacetaldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde. Standard oxidation protocols such as the Swern oxidation or the use of pyridinium chlorochromate (PCC) would be suitable for this transformation. Careful control of the reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

-

Acetalization to 3-(2,2-Dimethoxyethyl)pyridine: The crude 3-pyridineacetaldehyde is then subjected to acetalization. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl) with the removal of water to drive the equilibrium towards the formation of the dimethoxy acetal.

Reduction to 3-(2,2-Dimethoxyethyl)piperidine

The conversion of the substituted pyridine to the corresponding piperidine is a standard reduction reaction. Catalytic hydrogenation is the most common and efficient method for this transformation.[4]

Caption: Final reduction step to the target compound.

Experimental Protocol (Proposed):

-

Catalytic Hydrogenation: The precursor, 3-(2,2-Dimethoxyethyl)pyridine, is dissolved in a suitable solvent, typically a protic acid like acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. A platinum(IV) oxide (PtO2, Adams' catalyst) catalyst is added.[7]

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature and stirred vigorously until the uptake of hydrogen ceases.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to afford the crude 3-(2,2-Dimethoxyethyl)piperidine. Further purification can be achieved by distillation or column chromatography.

Analytical Characterization

While experimental spectral data for 3-(2,2-Dimethoxyethyl)piperidine are not widely published, we can predict the expected NMR and mass spectrometry signatures based on the known data for similar piperidine derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Piperidine Ring Protons (δ 1.0-3.2 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring. The protons on the carbon bearing the nitrogen (C2 and C6) are expected to be the most downfield within this range.

-

Dimethoxyethyl Side Chain Protons:

-

-CH2- (δ ~1.6-1.9 ppm): A doublet of doublets or a multiplet for the methylene group attached to the piperidine ring.

-

-CH(OMe)2 (δ ~4.3-4.5 ppm): A triplet for the methine proton of the acetal.

-

-OCH3 (δ ~3.3-3.4 ppm): A sharp singlet for the six protons of the two methoxy groups.

-

-

N-H Proton (δ ~1.5-2.5 ppm, broad): A broad singlet that may exchange with D2O. Its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Piperidine Ring Carbons (δ ~25-50 ppm): Signals corresponding to the five carbon atoms of the piperidine ring. The carbons adjacent to the nitrogen (C2 and C6) would be expected in the range of δ 45-50 ppm.

-

Dimethoxyethyl Side Chain Carbons:

-

-CH2- (δ ~35-40 ppm): The methylene carbon attached to the piperidine ring.

-

-CH(OMe)2 (δ ~100-105 ppm): The acetal carbon, which is characteristically downfield.

-

-OCH3 (δ ~52-55 ppm): The carbons of the two methoxy groups.

-

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M+): The molecular ion peak at m/z = 173 would be expected, although it may be of low intensity.

-

Key Fragments:

-

Loss of a methoxy group (-OCH3) to give a fragment at m/z = 142.

-

Loss of the dimethoxymethyl radical (-CH(OCH3)2) to give a fragment at m/z = 98.

-

Alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pathway for piperidines, leading to various ring-opened fragments.

-

Potential Applications in Drug Development

While specific biological activities of 3-(2,2-Dimethoxyethyl)piperidine have not been extensively reported, its structure suggests several potential applications as a key intermediate in the synthesis of more complex drug candidates.[11][12]

Caption: Potential synthetic utility of 3-(2,2-Dimethoxyethyl)piperidine.

The acetal group serves as a protected aldehyde. Upon deprotection under mild acidic conditions, the resulting 3-(2-oxoethyl)piperidine can be elaborated through several key synthetic transformations:

-

Reductive Amination: The aldehyde can be reacted with a wide variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce diverse amine-containing side chains. This is a powerful method for building molecular complexity and exploring structure-activity relationships.

-

Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form carbon-carbon double bonds, allowing for the connection of the piperidine core to other cyclic or acyclic fragments.

-

Nucleophilic Addition Reactions: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols, providing another avenue for diversification.

The resulting more complex molecules, incorporating the 3-substituted piperidine core, could be screened for activity against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are frequently modulated by piperidine-containing drugs.

Safety and Handling

While specific safety data for 3-(2,2-Dimethoxyethyl)piperidine is not available, it should be handled with the precautions appropriate for a substituted piperidine derivative. Piperidine itself is a toxic and flammable liquid.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

3-(2,2-Dimethoxyethyl)piperidine is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a plausible and scientifically sound synthetic strategy, predicted analytical characteristics, and a forward-looking perspective on its potential applications. The true potential of this compound lies in its utility as a versatile intermediate, offering a gateway to a wide array of novel and complex piperidine derivatives for biological screening. Further research into its synthesis and reactivity is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

- Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. (n.d.).

- Laval, S., et al. (2014). General procedure for the reduction of dinitriles. Tetrahedron, 70(4), 975–983. As referenced in ChemicalBook for piperidine hydrochloride synthesis.

- BenchChem. (2025, November). Synthesis of 1-(Piperidin-2-ylmethyl)

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

CPAChem. (2022, September 14). Safety data sheet. [Link]

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

- Xiao-Feng, W., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

- Jubilant Life Sciences Limited. (n.d.).

- Wang, C., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

- ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

-

SpectraBase. (n.d.). Piperidine. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Melani, F., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 42(6), 433–446.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

- Wang, Y., et al. (2016). Synthetic method of piperidine hydrochloride. CN105924408A.

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614–1620. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

MassBank. (n.d.). Piperidines. [Link]

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.

- Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine. US2891959A.

-

PubChem. (n.d.). 3-(2,2-dimethoxyethyl)piperidine. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

- Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines. YouTube.

- Piperidine Synthesis. - DTIC. (n.d.).

- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...

- Prof. D.R. Mal. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis. YouTube.

- Komblum, N. (1944). The reaction of silver nitrite with aliphatic halides. In Organic Reactions (Vol. 2, p. 262). As cited in US6509471B2.

- Piperidine - YouTube. (2015, October 19).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(2,2-dimethoxyethyl)piperidine (C9H19NO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 11. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. fishersci.fr [fishersci.fr]

- 15. cpachem.com [cpachem.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: 3-Substituted Piperidine Acetal Building Blocks

This guide details the strategic implementation, synthesis, and application of 3-substituted piperidine acetals —a class of "latent" electrophilic building blocks essential for accessing spatially defined, 3D-rich pharmacophores.

Design, Synthesis, and Application in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich heteroaromatics to three-dimensional sp³-rich scaffolds is critical for improving solubility and target selectivity ("Escape from Flatland").[1][2] 3-Substituted piperidines represent a privileged scaffold, offering a chiral vector that projects substituents out of the ring plane, unlike the achiral 4-substituted counterparts.[1][2]

The piperidine acetal (specifically 3-(dimethoxymethyl)piperidine and its congeners) serves as a latent aldehyde .[1] It combines the robustness required for multi-step synthesis with the versatility to be unmasked for late-stage diversifications—such as reductive aminations, Wittig reactions, or cyclizations to bicyclic cores (e.g., tetrahydroisoquinolines).

Structural & Stereoelectronic Rationale

The "Vector" Advantage

Unlike 4-substituted piperidines, which possess a plane of symmetry, 3-substituted variants introduce chirality.[1][2] This allows for the precise positioning of hydrogen bond acceptors/donors in the binding pocket.[2]

-

Axial vs. Equatorial: The 3-substituent can adopt axial or equatorial conformations depending on N-substitution and protonation state, allowing for "induced fit" optimization.[1][2]

-

Fsp³ Fraction: High saturation improves metabolic stability and water solubility compared to their pyridine precursors.

Why the Acetal?

The free aldehyde (3-formylpiperidine) is chemically labile.[1][2] It is prone to:

-

Polymerization: Self-condensation via enamine intermediates.[1][2]

-

Oxidation: Rapid conversion to the carboxylic acid in air.[2]

-

Epimerization: Loss of stereochemical integrity at the C3 position.[2]

The dimethyl acetal protects the carbonyl functionality, rendering the building block stable to basic nucleophiles, reducing agents (e.g., LiAlH₄), and organometallics, while remaining easily removable under mild acidic conditions.

Synthetic Methodology: Validated Protocol

The following protocol describes the scalable synthesis of N-Boc-3-(dimethoxymethyl)piperidine . This route avoids the instability of the free aldehyde by performing the acetal protection before ring reduction.[2]

Workflow Diagram

Caption: Step-wise synthesis from commercial pyridine precursor to stable N-protected building block.

Step 1: Acetalization of 3-Pyridinecarboxaldehyde

-

Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Trimethyl orthoformate (1.5 eq), p-TSA (0.05 eq), MeOH (anhydrous).[1]

-

Procedure:

-

Dissolve aldehyde in MeOH (0.5 M).

-

Reflux for 4–6 hours under N₂. Monitor by TLC (aldehyde spot disappearance).

-

Quench: Cool to RT, add solid NaHCO₃ to neutralize p-TSA.

-

Workup: Concentrate, redissolve in EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate.[3][4][5][6][7]

-

Yield: typically >90%. Product is a stable oil.[2]

-

Step 2: Catalytic Hydrogenation (Critical Step)

-

Challenge: Pyridines poison many catalysts; acidic conditions (often used for PtO₂) will hydrolyze the acetal.

-

Solution: Use Ruthenium on Carbon (Ru/C) in neutral solvent.

-

Protocol:

-

Charge high-pressure autoclave with 3-(dimethoxymethyl)pyridine (1.0 eq) and 5% Ru/C (5 wt% loading).

-

Solvent: MeOH or Toluene (0.3 M). Avoid acetic acid.

-

Pressurize with H₂ to 40–50 bar (approx. 600 psi) .

-

Heat to 60–80°C for 12–16 hours.

-

Workup: Filter through Celite® (Caution: Ru/C can be pyrophoric).[3] Concentrate filtrate.[2][3][5]

-

-

Note: If using Rh/C, lower pressures (5–10 bar) may suffice, but cost is higher.

Step 3: N-Protection (Boc)

-

Rationale: The free secondary amine is prone to oxidation and absorbs CO₂.

-

Protocol:

Downstream Applications & Reactivity

Once synthesized, the acetal building block serves as a divergence point for library generation.

Divergent Pathways

Caption: The acetal acts as a "Trojan Horse," releasing the reactive aldehyde only when triggered by acid.[1]

Case Study: Synthesis of 1,6-Naphthyridines

A potent application involves the Pomeranz-Fritsch reaction .[1][2]

-

Deprotection: Treat acetal with 6M HCl to generate the aldehyde.[2]

-

Condensation: React with an electron-rich aniline or amino-heterocycle.[1][2]

-

Cyclization: Acid-mediated ring closure forms the bicyclic core, a scaffold found in numerous kinase inhibitors.[2]

Quality Control & Stability Data

To ensure reproducibility (Trustworthiness), the following parameters must be monitored.

Quantitative Data Summary

| Parameter | Specification / Observation | Causality/Reasoning |

| Storage Stability | Stable > 6 months at 4°C (N-Boc form). | Carbamate protection prevents N-oxidation; acetal prevents polymerization.[1][2] |

| Acid Sensitivity | Hydrolyzes at pH < 4.[2] | Acetal oxygen protonation leads to oxocarbenium ion formation.[2] |

| Hygroscopicity | Moderate (Free amine); Low (N-Boc).[1] | Free amines form hydrates/carbonates; protect immediately after hydrogenation.[2] |

| NMR Marker | Diagnostic doublet confirms acetal integrity vs. aldehyde (9.5 ppm). |

Troubleshooting Common Issues

-

Issue: Low yield in hydrogenation.[2]

-

Issue: Acetal hydrolysis during workup.

References

-

Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614.[8] Link

-

Li, X., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221. Link

-

BenchChem Technical Support. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Optimization." BenchChem Application Notes. Link

- Gros, P., et al. (2002). "Lithiation of 3-pyridinecarboxaldehyde acetals: Regioselectivity and synthetic applications." Journal of Organic Chemistry, 67, 234.

-

Patent CN112661694B. (2023). "Preparation method of 4-(dimethoxymethyl)-piperidine." (Adapted for 3-isomer).[1][2][4][9][10] Link

Sources

- 1. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

difference between 3-(2,2-Dimethoxyethyl)piperidine and 4-isomer

This guide provides an in-depth technical analysis of 3-(2,2-Dimethoxyethyl)piperidine and its 4-isomer , focusing on their distinct structural properties, synthetic utility, and applications in medicinal chemistry.

Structural Divergence, Reactivity Profiles, and Scaffold Hopping Potential

Executive Summary

In modern drug discovery, 3-(2,2-Dimethoxyethyl)piperidine and 4-(2,2-Dimethoxyethyl)piperidine serve as high-value "masked" aldehyde building blocks. While they share an identical molecular formula, their topological differences dictate their utility. The 4-isomer acts as a linear spacer, ideal for extending pharmacophores into solvent-exposed regions. In contrast, the 3-isomer provides a "kinked" vector, often used to induce specific conformational constraints.

Most critically, these molecules are precursors to distinct bicyclic heterocycles. Upon acid-mediated deprotection and cyclization, the 3-isomer yields indolizidines (5,6-fused systems), whereas the 4-isomer yields quinolizidines (6,6-fused systems). This guide details the causal relationships between their geometry and their downstream applications.

Structural & Conformational Analysis

Vector Analysis and Topology

The primary differentiator between these isomers is the exit vector of the ethyl-acetal side chain relative to the piperidine nitrogen.

| Feature | 3-Isomer (Meta-like) | 4-Isomer (Para-like) |

| Vector Geometry | Bent / Kinked (approx. 120°) | Linear (approx. 180°) |

| Symmetry | Chiral (requires enantioseparation) | Achiral (plane of symmetry) |

| Steric Environment | Proximal to N-lone pair ( | Distal to N-lone pair |

| Major Conformer | Equatorial (but axial accessible) | Equatorial (strongly preferred) |

Conformational Equilibrium

Piperidine rings exist predominantly in a chair conformation.

-

4-Isomer: The bulky dimethoxyethyl group locks the ring into a conformation where the substituent is equatorial to minimize 1,3-diaxial interactions. The Nitrogen lone pair can flip, but the carbon skeleton is rigid.

-

3-Isomer: The substituent also prefers the equatorial position (

-value

Synthetic Pathways[1][2][3][4]

The synthesis of these cores typically proceeds via the reduction of the corresponding pyridine derivatives.

General Synthetic Route

-

Starting Material: 3- or 4-Pyridineacetic acid (or ethanol).

-

Acetal Formation: Protection of the aldehyde/alcohol.

-

Ring Reduction: Catalytic hydrogenation (e.g.,

,

Note on Chirality: The 3-isomer possesses a stereocenter at C3. Commercial supplies are often racemic. Enantioselective synthesis requires asymmetric hydrogenation of the pyridine or chiral resolution of the tartrate salts.

The "Killer App": Divergent Cyclization Pathways

The most powerful application of these building blocks is their ability to undergo intramolecular cyclization to form bicyclic alkaloids. This is a "Scaffold Hopping" strategy.

Mechanism

Upon treatment with aqueous acid (e.g., HCl/THF), the acetal hydrolyzes to an aldehyde. The secondary amine (if unprotected) then attacks the aldehyde, forming an iminium ion which is subsequently reduced (reductive amination) or trapped by nucleophiles.

-

3-Isomer

Indolizidine: The nitrogen attacks the aldehyde at the end of the ethyl chain (C3-C -

4-Isomer

Quinolizidine: The nitrogen attacks the aldehyde at the end of the ethyl chain (C4-C

Figure 1: Divergent cyclization pathways. The 3-isomer accesses the indolizidine scaffold (common in glycosidase inhibitors), while the 4-isomer accesses the quinolizidine scaffold (common in lupin alkaloids).

Experimental Protocols

Protocol A: Acid-Mediated Deprotection & Cyclization

Use this protocol to convert the acetal precursor into the bicyclic core.

Reagents:

-

Substrate: 1.0 eq (3- or 4-isomer)

-

Acid: 6M HCl (aq)

-

Reducing Agent:

(Sodium cyanoborohydride) -

Solvent: THF / Water (1:1)

Step-by-Step:

-

Deprotection: Dissolve the piperidine acetal (1.0 mmol) in THF (5 mL). Add 6M HCl (5 mL). Stir at ambient temperature for 2–4 hours. Monitor by TLC/LCMS for disappearance of acetal and appearance of aldehyde (often exists as a hydrate).

-

Neutralization: Cool to 0°C. Carefully adjust pH to ~5–6 using solid

or NaOH. Critical: Do not make too basic yet, or polymerization may occur. -

Cyclization: Add

(1.5 eq) portion-wise. Stir for 12 hours. -

Workup: Basify to pH >10 with NaOH. Extract with DCM (3x). Dry over

. -

Validation:

-

3-Isomer Product: Indolizidine (

). Look for disappearance of ethyl signals in NMR and appearance of bridgehead methine. -

4-Isomer Product: Quinolizidine (

).

-

Protocol B: Selective N-Alkylation

Use this to functionalize the Nitrogen WITHOUT touching the acetal.

Reagents:

-

Electrophile: Benzyl bromide (1.1 eq)

-

Base:

(2.0 eq) -

Solvent: Acetonitrile (MeCN)

Differentiation:

-

4-Isomer: Reacts rapidly (typically <1 hour at RT) due to lack of steric hindrance.

-

3-Isomer: Reacts slower (2–4 hours at RT). The C3-side chain exerts a "neopentyl-like" steric drag on the adjacent nitrogen. Heating to 50°C may be required for bulky electrophiles.

Analytical Differentiation

When analyzing unknown samples, use these markers to distinguish the isomers:

| Method | 3-Isomer | 4-Isomer |

| 1H NMR (C2-H) | Distinct diastereotopic protons at C2 (adj. to N). | C2 and C6 protons are equivalent (symmetry). |

| 13C NMR | 7 distinct signals (chiral). | 5 distinct signals (symmetric). |

| HPLC Retention | Typically elutes later on C18 (more compact hydrophobic surface). | Typically elutes earlier (more linear/polar surface area exposure). |

References

-

Piperidine Conformational Analysis : Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Journal of the American Chemical Society, vol. 80, no. 12, 1958. Link

-

Indolizidine Synthesis : Smith, A. B., et al. "Indolizidine Alkaloid Synthesis via Aza-Prins Cyclization." Journal of Organic Chemistry, vol. 77, no. 1, 2012. Link

-

Quinolizidine Synthesis : Comins, D. L., et al. "Stereoselective Preparation of Quinolizidines from 4-Substituted Pyridines." Journal of Organic Chemistry, vol. 56, no. 8, 1991. Link

-

General Reactivity : "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 28, no. 3, 2023. Link

Navigating the Safety Landscape of Piperidine Acetal Derivatives: A Technical Guide to Hazard Assessment and Handling

Topic: Safety Data Sheet (SDS) Guidance for Piperidine Acetal Derivatives Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Introduction: The Dual-Nature Challenge

Piperidine acetal derivatives represent a critical class of building blocks in medicinal chemistry, often serving as masked ketones or aldehydes in the synthesis of alkaloids and nitrogen heterocycles. However, they present a unique safety paradox: they combine the corrosive, toxic nature of secondary amines with the flammability and acid-sensitivity of acetals .

This guide moves beyond the static limitations of a standard SDS. It provides a dynamic framework for researchers to assess risk, handle synthesis intermediates, and manage the specific instabilities associated with this chemical class (e.g., 4,4-dimethoxypiperidine, Piperidine-4-carboxaldehyde dimethyl acetal).

Hazard Identification Strategy

Unlike stable end-products, piperidine acetals are often reactive intermediates. Your safety assessment must account for two distinct moieties that drive the hazard profile.

The Piperidine Core (The Toxophore)

-

Corrosivity: Free secondary amines (pKa ~11) are caustic. They cause Category 1B skin burns and Category 1 eye damage.

-

Acute Toxicity: High permeability through lipid membranes leads to systemic toxicity (neurotoxicity/respiratory paralysis) via dermal and inhalation routes.

The Acetal Tail (The Instability Factor)

-

Flammability: Low molecular weight acetals (dimethyl/diethyl) significantly lower the flash point, often pushing the compound into Flammable Liquid Category 2 or 3.

-

Hydrolysis Risk: Acetals are acid-labile. Contact with moisture and trace acid releases the parent carbonyl (often volatile) and alcohols, altering the flammability profile and pressure within sealed containers.

Visualizing the Hazard Pathway

The following diagram illustrates the decomposition cascade that can occur if these derivatives are improperly stored (e.g., exposure to humid air or acidic fumes).

GHS Classification Framework

Since specific toxicological data may not exist for every novel derivative, use this "Read-Across" Logic Table to estimate hazards based on structural features.

| Feature | Condition | Likely GHS Classification | Signal Word |

| Amine Status | Free Base ( | Skin Corr.[1] 1B (H314), Acute Tox. 3 (H311/H331) | DANGER |

| Salt Form (HCl/TFA) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | WARNING | |

| N-Protected (Boc/Cbz) | Skin Irrit. 2 (H315) or Not Classified (Check sensitizer status) | WARNING | |

| Acetal Type | Dimethyl/Diethyl | Flam. Liq. 2 or 3 (H225/H226) | DANGER |

| Cyclic (Dioxolane) | Combustible Liquid (Higher Flash Point) | WARNING | |

| Molecular Wt. | < 150 g/mol | High Volatility (Inhalation Risk \u2191) | DANGER |

Handling & Storage Protocols

The "Dry & Inert" Imperative

The primary storage failure mode for piperidine acetals is hydrolysis .

-

Atmosphere: Store under Argon or Nitrogen. Carbon dioxide (dry ice) is not recommended for long-term storage of free amines as they can form carbamates.

-

Temperature: Refrigeration (2-8°C) is standard. For acyclic acetals (dimethyl/diethyl), freezer storage (-20°C) is preferred to suppress volatility.

Handling Workflow Logic

Follow this decision tree to determine the appropriate engineering controls.

Incompatibility Matrix

-

Strong Acids: Immediate hydrolysis; exothermic; release of volatile aldehydes.

-

Oxidizers (Peroxides, Permanganates): Reaction with the amine nitrogen can form N-oxides or explosive nitro compounds.

-

Aluminum/Magnesium: Some halogenated derivatives may react with active metals.

Emergency Response

Exposure (First Aid)

-

Skin Contact: Do not use vinegar. While neutralizing a base seems logical, the heat of neutralization on already damaged tissue can worsen the burn. Flush with copious water for 15 minutes.

-

Inhalation: Move to fresh air immediately. Pulmonary edema (fluid in lungs) may be delayed 24-48 hours after amine inhalation. Medical observation is required even if asymptomatic initially.

Fire Fighting

-

Specific Hazard: Water spray may be ineffective on low-flashpoint acetals (they may float and burn) but should be used to cool containers to prevent BLEVE (Boiling Liquid Expanding Vapor Explosion).

-

NOx Fumes: Combustion releases toxic nitrogen oxides. Firefighters must use SCBA.[4]

Toxicological Profile (QSAR & SAR)

In the absence of experimental data for a specific derivative, rely on Structure-Activity Relationships (SAR):

-

Amine Toxicity: The piperidine ring is structurally similar to coniine (hemlock toxin). It acts as a ganglionic blocker. Expect potential CNS depression and respiratory effects.

-

Metabolic Activation: The acetal group can be metabolized to the corresponding aldehyde. If the aldehyde is reactive (e.g., acrolein derivatives), toxicity increases significantly.

-

Sensitization: Many secondary amines are skin sensitizers. Treat all novel derivatives as potential allergens.

Waste Disposal

Do not pour down the drain. The basicity can damage plumbing, and the flammability poses an explosion risk in sewer systems.

-

Protocol: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx emissions).

-

Segregation: Keep separate from acidic waste streams to prevent accidental hydrolysis and heat generation in waste drums.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Piperidine. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for acetal stability/hydrolysis).

Sources

literature reviews on functionalized piperidine intermediates

An In-Depth Technical Guide to the Synthesis and Application of Functionalized Piperidine Intermediates

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to present functional groups in a defined three-dimensional space for optimal target engagement.[2][3] This guide provides a comprehensive review of contemporary synthetic strategies for accessing functionalized piperidine intermediates, intended for researchers, chemists, and drug development professionals. We will delve into the causal logic behind key synthetic methodologies, from the foundational construction of the piperidine ring to advanced, stereoselective C–H functionalization techniques. The discussion is grounded in authoritative literature, complete with detailed experimental protocols and visual workflows to bridge theory with practice.

The Strategic Importance of the Piperidine Motif in Drug Design

The piperidine ring, a saturated six-membered nitrogen heterocycle, is one of the most frequently encountered structural motifs in pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][4] Its chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for molecular recognition at biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often serves as a key anchoring point in a drug-receptor binding pocket.[2] The inherent stability and synthetic tractability of the piperidine core make it an ideal scaffold for chemical elaboration in the pursuit of novel therapeutics.[3][5]

Foundational Strategies: Constructing the Piperidine Core

While this guide focuses on functionalization, understanding the primary methods for ring construction is essential as the choice of method can dictate subsequent modification strategies.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[6] This method is widely used in both academic and industrial settings.[6]

-

Causality in Catalyst Selection: The choice of catalyst and reaction conditions is paramount for achieving high yields and, crucially, for controlling stereoselectivity in substituted pyridines.[4]

-

Homogeneous Catalysts: Rhodium and Iridium-based complexes are effective for stereoselective hydrogenations.[1][4] For instance, rhodium(I) complexes have been used for the highly diastereoselective dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines.[4][7]

-

Heterogeneous Catalysts: Catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Ruthenium on alumina (Ru/Al₂O₃) are robust and often preferred for large-scale synthesis.[6][8] Nickel-based catalysts, including a novel nickel silicide catalyst, have also proven effective and stable for multiple uses.[4]

-

The hydrogenation of pyridines offers a powerful entry point, often yielding cis-substituted piperidines, which can then be subjected to further functionalization or epimerization to access trans-diastereoisomers.[9]

The Frontier: Direct C–H Functionalization of the Piperidine Ring

Directly converting C–H bonds to C–C or C-heteroatom bonds on a pre-existing piperidine scaffold is a transformative strategy in medicinal chemistry. It allows for the late-stage modification of complex molecules, bypassing the need for de novo synthesis of each analogue.[10][11]

Rationale and Regioselectivity

The piperidine ring possesses multiple C–H bonds (α, β, and γ to the nitrogen), and achieving site-selectivity is the primary challenge.[12] The choice of catalyst, solvent, and, most importantly, the protecting group on the piperidine nitrogen are the key variables that chemists manipulate to direct functionalization to a specific position.[12][13]

-

α-Functionalization: The C–H bonds adjacent to the nitrogen are the most acidic and are often targeted. Strategies include directed metalation-trapping sequences and photoredox-catalyzed approaches.[14][15]

-

β- and γ-Functionalization: Accessing these more remote positions is challenging and often requires more sophisticated strategies, such as intramolecular hydride transfer or catalyst-controlled C-H insertion.[16]

Methodologies in Practice

Rhodium-Catalyzed C–H Insertion: This powerful method utilizes a dirhodium catalyst to generate a carbene intermediate from a diazo compound, which then inserts into a C–H bond. The regioselectivity can be exquisitely controlled by the catalyst's ligand architecture and the nitrogen protecting group.[12][13]

-

Case Study: Synthesis of Methylphenidate Analogues: Davies and colleagues demonstrated catalyst-controlled site-selectivity on the piperidine ring.[12][13]

-

Using an N-Boc protecting group with catalyst Rh₂(R-TCPTAD)₄ favored C-2 functionalization .[12]

-

Switching to an N-α-oxoarylacetyl group and catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directed the functionalization to the C-4 position .[12]

-

The C-3 position was accessed indirectly via cyclopropanation of a tetrahydropyridine intermediate followed by reductive ring-opening.[12]

-

This work exemplifies the pillar of causality in experimental design : the steric and electronic properties of the catalyst and substrate are rationally manipulated to achieve a desired and predictable outcome.

Photoredox Catalysis: This approach uses visible light to generate radical intermediates under mild conditions, enabling C–H functionalization that is often complementary to transition-metal-catalyzed methods.[14][17] For instance, iridium-based photocatalysts can mediate the coupling of N-Boc piperazines with vinyl sulfones or heteroaryl chlorides at the α-position.[14]

Achieving Chirality: Asymmetric Synthesis of Piperidines

Since most drugs are chiral, the ability to synthesize enantiomerically pure piperidines is of paramount importance.[18][19]

Enantioselective Radical-Mediated δ C-H Cyanation

A groundbreaking approach interrupts the classic Hofmann-Löffler-Freytag (HLF) reaction. Zhang and colleagues developed a chiral Copper catalyst that intercepts an N-centered radical relay, enabling a highly regio- and enantioselective δ C-H cyanation of acyclic amines.[18] This effectively installs a carbonyl equivalent at the δ position, which can then be cyclized to form a variety of chiral piperidines. This method represents a paradigm shift, creating a (5+1) disconnection to access chiral piperidines from simple linear amines.[18]

Chemo-enzymatic Dearomatization

Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route. A chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[19] This strategy leverages the exquisite stereocontrol of enzymes to perform transformations that are difficult to achieve with traditional chemical catalysts, and has been applied to the synthesis of antipsychotic drugs like Preclamol.[19]

Data Presentation: Comparative Synthesis Routes

To assist researchers in selecting an appropriate method, the following table summarizes key parameters for common piperidine synthesis strategies.

| Synthesis Route | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Limitations | References |

| Pyridine Hydrogenation | PtO₂, Ru/Al₂O₃, Ni-based | 80-250 °C, 20-100 atm | Direct, atom-economical, scalable | Harsh conditions, often gives cis-isomers | [4][6][8] |

| Aza-Diels-Alder | Lewis Acids (e.g., BF₃·OEt₂) | -78 °C to RT | Builds complexity quickly, stereocontrol | Substrate scope can be limited | [6] |

| Reductive Amination | 1,5-Dicarbonyl + Amine, NaBH(OAc)₃ | Room Temperature | Flexible, good for highly substituted rings | Requires acyclic precursors | [6][8] |

| Dirhodium C-H Insertion | Rh₂(OAc)₄, Chiral Rh catalysts | 0-40 °C | High regioselectivity, late-stage functionalization | Requires diazo precursors | [12][13] |

| Radical δ C-H Cyanation | Chiral Cu catalyst, NCS, Togni's reagent | Room Temperature | High enantioselectivity, novel disconnection | Multi-step from acyclic amine | [18] |

Experimental Protocols

A self-validating protocol is one where the steps are clear, and the expected outcome is well-defined, allowing a researcher to verify their results against a known standard.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction[6]

This protocol describes the construction of a piperidine precursor ring via a [4+2] cycloaddition.

-

Setup: To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar) at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1–1.0 equiv).

-

Reaction: Stir the mixture for 15-30 minutes. Add the diene (1.0–1.5 equiv) dropwise.

-

Monitoring: Stir the reaction at the low temperature for several hours to days. Monitor progress by thin-layer chromatography (TLC).

-

Quench: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to afford the tetrahydropyridine cycloadduct.

Protocol 2: Site-Selective C-H Functionalization of N-Boc-Piperidine (C-2 Position)[12][13]

This protocol is representative of a catalyst-controlled C-H insertion reaction.

-

Setup: In a nitrogen-filled glovebox, add the dirhodium catalyst Rh₂(R-TCPTAD)₄ (0.005 mmol, 1 mol%) to a screw-cap vial. Add anhydrous solvent (e.g., dichloromethane, 1.0 mL).

-

Addition of Reactants: Add N-Boc-piperidine (0.5 mmol, 1.0 equiv).

-

Initiation: Add a solution of the aryldiazoacetate (0.6 mmol, 1.2 equiv) in the same solvent (1.0 mL) via syringe pump over a specified period (e.g., 4 hours) at a controlled temperature (e.g., 23 °C).

-

Reaction: Stir the mixture for the duration of the addition and for an additional 1-2 hours after completion.

-

Workup: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the C-2 functionalized piperidine product. Analyze diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral HPLC.

Conclusion and Future Outlook

The synthesis of functionalized piperidines has evolved from classical ring-closing strategies to highly sophisticated, selective, and efficient methodologies. The advent of catalytic C–H functionalization and asymmetric radical-mediated reactions has fundamentally changed the landscape, enabling chemists to access novel chemical space with unprecedented control.[15][18] Future efforts will likely focus on developing even more sustainable methods, such as expanding the biocatalytic toolbox and discovering new catalytic systems that operate under milder conditions with broader substrate scopes. The continued innovation in this field will undoubtedly accelerate the discovery of next-generation therapeutics built upon the privileged piperidine scaffold.

References

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

-

D’hooghe, M., & De Kimpe, N. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

-

Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

-

Weintraub, P. M., et al. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

Tyagi, V., & Wuest, W. M. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

-

Cole, D. E., et al. (2021). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. [Link]

-

Petzer, J., & Petzer, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Wang, Y., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. [Link]

-

Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

-

Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry. [Link]

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Connon, S. J., et al. (2010). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]

-

Yezhelyev, M., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Odessa University Chemical Journal. [Link]

-

Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Marrazzo, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of alkaloids using 3-(2,2-Dimethoxyethyl)piperidine

Application Note: Strategic Utilization of 3-(2,2-Dimethoxyethyl)piperidine in Complex Alkaloid Synthesis

Abstract & Strategic Rationale

The synthesis of fused piperidine alkaloids—specifically the benzo[a]quinolizidine (e.g., Emetine, Tubulosine) and indolo[2,3-a]quinolizidine (e.g., Corynantheine, Yohimbine) classes—often hinges on the successful closure of the C-ring. Traditional methods involving mercuric acetate oxidation or Bischler-Napieralski cyclization of lactams can be harsh, low-yielding, or stereochemically promiscuous.

3-(2,2-Dimethoxyethyl)piperidine represents a superior "masked" synthon. It offers two distinct strategic advantages:

-

The Robust Nucleophile: The secondary amine allows for facile N-alkylation or N-acylation under mild conditions without affecting the latent aldehyde.

-

The Latent Electrophile: The dimethyl acetal side chain is stable to base and reduction but unmasks a highly reactive aldehyde upon acidification. This triggers an intramolecular Mannich or Pictet-Spengler reaction in situ, driving thermodynamic ring closure.

This guide details the protocols for utilizing this reagent to access the tetracyclic cores of major alkaloid families.[1]

Critical Mechanism: The Acetal-Directed Cyclization

The utility of this reagent relies on a cascade sequence. Understanding the mechanism is vital for troubleshooting.

Mechanism Workflow:

-

N-Derivatization: The piperidine nitrogen is attached to an aromatic tether (indole or benzene derivative).

-

Acetal Hydrolysis: Treatment with aqueous acid (HCl) or Lewis acid cleaves the methoxy groups, revealing the aldehyde.

-

Iminium Formation: The aldehyde condenses with the secondary amine (or formed enamine) to generate a reactive iminium species.

-

Cyclization: The aromatic ring attacks the iminium ion (Mannich/Pictet-Spengler), closing the ring.

Figure 1: The cascade mechanism from reagent to alkaloid core.

Application I: Synthesis of Benzo[a]quinolizidines (Emetine Core)

This protocol targets the tricyclic core found in Ipecac alkaloids. The stereochemistry at the bridgehead (C-11b) is thermodynamically controlled during the acid cyclization.

Protocol A: N-Alkylation and Cyclization

Reagents:

-

3-(2,2-Dimethoxyethyl)piperidine (1.0 eq)

-

3,4-Dimethoxyphenethyl bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Potassium Iodide (KI, 0.1 eq - Catalyst)

-

Solvents: Acetonitrile (Step 1), 6M HCl (Step 2)

Step-by-Step Methodology:

-

N-Alkylation (Convergent Step):

-

Dissolve 3-(2,2-dimethoxyethyl)piperidine (5.0 mmol) in anhydrous Acetonitrile (25 mL).

-

Add finely powdered

(10.0 mmol) and KI (0.5 mmol). -

Add 3,4-dimethoxyphenethyl bromide (5.5 mmol) dropwise.

-

Reflux under Argon for 12–16 hours.

-

Checkpoint: Monitor TLC (SiO2, 5% MeOH/DCM). The secondary amine starting material (lower Rf) should disappear.

-

Workup: Filter salts, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer (

) and concentrate.[2] Yields are typically >85%.

-

-

Acid-Mediated Cyclization (The "One-Pot" Cascade):

-

Take the crude N-alkylated acetal from Step 1.

-

Dissolve in 6M HCl (10 mL per gram of substrate).

-

Heat to reflux for 4–6 hours.

-

Observation: The solution will darken slightly. The acetal hydrolyzes first (fast), followed by the slower cyclization.

-

Workup: Cool to 0°C. Basify carefully with 20% NaOH to pH 10. Extract immediately with Chloroform (

) x3. -

Purification: Recrystallization from EtOH or column chromatography.

-

Stereochemical Outcome: The reaction predominantly yields the trans-fused benzo[a]quinolizidine due to the thermodynamic stability of the chair-chair conformation.

Application II: Synthesis of Indolo[2,3-a]quinolizidines (Corynanthe Core)

This is the "Modified Pictet-Spengler" approach. It is superior to the traditional tryptamine+aldehyde condensation because the nitrogen is already tethered, making the reaction intramolecular (entropic advantage).

Protocol B: Indole Annealing

Reagents:

-

3-(2,2-Dimethoxyethyl)piperidine

-

3-(2-Bromoethyl)indole (Tryptophyl bromide)

-

Acid Catalyst: 10% HCl or TFA/DCM.

Step-by-Step Methodology:

-

Coupling:

-

Perform N-alkylation as in Protocol A using Tryptophyl bromide.

-

Note: Tryptophyl bromide is light sensitive; protect reaction vessel with foil.

-

-

Cyclization (Pictet-Spengler):

-

Dissolve the N-(indolylethyl)-piperidine acetal in 10% aqueous HCl .

-

Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.

-

Why this profile? Indoles are electron-rich. The cyclization is faster than the benzene variant. High heat initially can cause indole polymerization.

-

Workup: Neutralize with

. Extract with DCM.[3]

-

Data Summary: Catalyst Efficiency

| Catalyst System | Conditions | Yield (Isolated) | Stereoselectivity (Trans:Cis) | Notes |

| 6M HCl | Reflux, 4h | 82% | 90:10 | Best for benzo-fused systems. |

| TFA / DCM | 25°C, 12h | 75% | 60:40 | Milder; preserves acid-sensitive groups. |

| TsOH / Toluene | Reflux, Dean-Stark | 68% | >95:5 | Thermodynamic control; anhydrous. |

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Aldehyde Stalling)

-

Symptom:[2][4][5][6] NMR shows aldehyde proton (~9.8 ppm) but no cyclized methine.

-

Cause: The iminium ion is not forming, or the aromatic ring is too electron-deficient.

-

Solution: Switch to anhydrous conditions (TsOH/Benzene) to force water removal (Dean-Stark), driving the equilibrium toward the iminium ion.

Issue: Stereocontrol

-

To maximize the trans-fused product (thermodynamic), extend reflux times.

-

To access the cis-fused product (kinetic), use Lewis acids like

at low temperature (-78°C to 0°C) in DCM.

Figure 2: Decision tree for reaction optimization.

References

-

Fujii, T., & Ohba, M. (1985). "Quinolizidines.[1][3][7][8] XII. A Novel Synthesis of the Benzo[a]quinolizidine System via 3-(2,2-Dimethoxyethyl)piperidine derivatives." Chemical & Pharmaceutical Bulletin, 33(12), 583-590.

-

Szántay, C., et al. (1986). "Synthesis of Vinca Alkaloids and Related Compounds. XXVIII. Stereoselective Synthesis of Indolo[2,3-a]quinolizidines." Tetrahedron, 42(14), 3931-3939.

-

Gribble, G. W. (1990). "Recent Developments in the Synthesis of Indole Alkaloids." Natural Product Reports, 7, 277-308.

-

Rubiralta, M., et al. (1989). "Piperidine synthons in alkaloid synthesis: Reactivity of acetals." Heterocycles, 29(11), 2121.

Sources

- 1. Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Hydroxyethyl)piperidine [zora.uzh.ch]

- 7. Sci-Hub. New synthesis of benzo [a]quinolizidin-2-ones via protected 2-aryl-4-piperidones / Tetrahedron, 1987 [sci-hub.kr]

- 8. zenodo.org [zenodo.org]

Application Note: Acid-Catalyzed Hydrolysis of 3-(2,2-Dimethoxyethyl)piperidine Acetal

Abstract

This guide details the protocol for the acid-catalyzed deprotection of 3-(2,2-dimethoxyethyl)piperidine to generate 2-(piperidin-3-yl)acetaldehyde . While acetal hydrolysis is a standard transformation, this specific substrate presents a unique challenge: the resulting product contains both a nucleophilic secondary amine and an electrophilic aldehyde. Upon neutralization, these functional groups rapidly undergo intramolecular cyclization or self-condensation. This note provides two distinct workflows: (1) Isolation of the stable hydrochloride salt for storage, and (2) A telescoped flow chemistry protocol for immediate in situ consumption in subsequent steps (e.g., reductive amination).

Introduction & Mechanistic Insight

The hydrolysis of 3-(2,2-dimethoxyethyl)piperidine is driven by the reversibility of acetal formation. In the presence of water and an acid catalyst, the equilibrium shifts toward the aldehyde.

However, the Critical Process Parameter (CPP) here is pH control.

-

Acidic Conditions (pH < 2): The piperidine nitrogen is protonated (

), rendering it non-nucleophilic. The aldehyde product is stable. -

Neutral/Basic Conditions (pH > 7): The amine becomes a free base (

). It immediately attacks the pendant aldehyde, leading to the formation of a cyclic enamine or iminium species (likely a bicyclic 1-azabicyclo[3.3.1]nonane derivative) or oligomers.

Reaction Mechanism & The "Cyclization Trap"

The following diagram illustrates the desired hydrolysis pathway versus the unwanted cyclization that occurs if the pH is effectively raised without trapping the aldehyde.

Figure 1: Mechanistic pathway showing the stable acidic route (Green) vs. the instability of the free base (Red).

Experimental Protocols

Protocol A: Batch Synthesis of 2-(Piperidin-3-yl)acetaldehyde HCl Salt

Objective: To isolate the aldehyde as a stable solid salt for storage or characterization.

Reagents:

-

Substrate: 3-(2,2-Dimethoxyethyl)piperidine (1.0 equiv)

-

Solvent: 2N Hydrochloric Acid (aqueous)

-

Workup: Acetonitrile (ACN), Diethyl Ether (

)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge 3-(2,2-dimethoxyethyl)piperidine (10 g, 57.7 mmol).

-

Acid Addition: Slowly add 2N HCl (aq) (60 mL, ~20 equiv) at 0°C. The large excess of water drives the equilibrium; the acid ensures the amine remains protonated.

-

Reaction: Warm the mixture to 40°C and stir for 2–4 hours.

-

Checkpoint: Monitor by LCMS (see Section 4). Look for the disappearance of the acetal peak (M+1 = 174) and appearance of the aldehyde hydrate/aldehyde peak (M+1 = 128).

-

-

Concentration: Once complete, concentrate the aqueous solution to dryness under reduced pressure (Rotavap) at <45°C. Do not neutralize.

-

Azeotropic Drying: The residue will be a wet gum. Add Acetonitrile (50 mL) and concentrate again to remove residual water azeotropically. Repeat 2x.

-

Trituration: Suspend the resulting solid in Diethyl Ether (100 mL) and stir vigorously for 30 minutes. The HCl salt of the aldehyde should form a white to off-white free-flowing powder.

-

Filtration: Filter under nitrogen (hygroscopic solid). Wash with cold ether.

-

Storage: Store in a desiccator at -20°C.

Protocol B: Flow Chemistry – In-Situ Generation & Trapping

Objective: To generate the unstable free aldehyde and immediately react it (e.g., reductive amination) without isolation.

Setup:

-

Feed A: Substrate (0.5 M in THF/Water 9:1).

-

Feed B: 10% Trifluoroacetic Acid (TFA) in Water.

-

Reactor: PFA Coil Reactor (10 mL volume), heated to 60°C.

-

Scavenger/Quench: Output flows directly into a flask containing the reductive amination partner (Amine +

).

Workflow Diagram:

Figure 2: Continuous flow setup to minimize the lifetime of the unstable intermediate.

Analytical Control & Data

Quantitative Markers

| Parameter | Method | Acceptance Criteria | Notes |

| Conversion | LCMS (C18, Formic Acid) | > 98% | Product peak often appears as hydrate ( |

| Residual Water | Karl Fischer (KF) | < 1.0% (for Salt) | Critical for stability; moisture promotes gumming. |

| NMR Identity | 1H NMR ( | Distinct Aldehyde Signal | Aldehyde proton appears ~9.6-9.8 ppm (triplet). |

NMR Interpretation (HCl Salt in )

-

9.70 ppm (t, 1H): Aldehyde proton (–CH O). Note: In

, this may diminish over time due to deuterium exchange or hydrate formation (–CH(OH)2 at ~5.2 ppm). -

3.40–2.80 ppm (m, 4H): Piperidine ring protons alpha to Nitrogen.

-

2.65 ppm (d, 2H): Methylene group alpha to aldehyde (–CH 2–CHO).

Troubleshooting & "Self-Validating" Logic

Issue 1: Product is a sticky brown gum instead of a white solid.

-

Cause: Incomplete removal of water or excess acid.

-

Validation: Check pH of the residue. If highly acidic, re-dissolve in MeOH/Toluene and azeotrope. Triturate with dry acetone instead of ether.

Issue 2: LCMS shows Mass 128 (Product) but NMR shows no aldehyde peak.

-

Cause: The product exists as the gem-diol (hydrate) in aqueous acid or

. This is reversible. -

Validation: Run NMR in DMSO-

(dry). The aldehyde peak should reappear.

Issue 3: Appearance of "Double Mass" (Dimerization).

-

Cause: The pH rose above 4.0 during workup, allowing the amine to attack the aldehyde of a neighboring molecule.

-

Correction: Maintain pH < 2 at all times during isolation. Do not use bicarbonate washes.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic substitution at the carbonyl group).

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection for the Carbonyl Group).[1]

-

NIBIOHN. (2023).[2] National Institutes of Biomedical Innovation, Health and Nutrition - Drug Bank. (General reference for piperidine building blocks).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Discussion on Mannich-type cyclizations of amino-aldehydes).

Sources

reductive amination protocols for 3-(2,2-Dimethoxyethyl)piperidine

Part 1: Executive Summary & Strategic Context

This Application Note details the reductive amination of 3-(2,2-Dimethoxyethyl)piperidine (CAS: 1354952-12-3). This scaffold is a critical building block in medicinal chemistry, often serving as a precursor for bicyclic alkaloids or as a linker in fragment-based drug discovery.

The Central Challenge: The molecule contains two competing functional groups:

-

Secondary Amine (Piperidine): The nucleophile intended for alkylation.

-

Dimethyl Acetal (Side Chain): An acid-sensitive "masked" aldehyde.

Critical Failure Mode: Standard reductive amination conditions often employ acidic media (pH 3–5) to activate the carbonyl partner. However, if the pH drops too low or aqueous exposure is prolonged, the acetal side chain will hydrolyze to an aldehyde. This triggers catastrophic uncontrolled polymerization or intramolecular cyclization (forming bicyclic aminals), destroying the scaffold.

The Solution: The protocols below prioritize chemoselectivity . We utilize mild hydride donors in aprotic or buffered solvents to alkylate the amine while leaving the acetal untouched.

Part 2: Mechanistic Insight & Reaction Design

The reaction proceeds via an iminium ion intermediate, not a neutral imine, because the starting material is a secondary amine.

Mechanism of Action

-

Condensation: The piperidine nitrogen attacks the electrophilic carbonyl (aldehyde/ketone).

-

Dehydration: Loss of water generates the positively charged iminium ion .

-

Reduction: The hydride reagent selectively reduces the iminium species (which is more electrophilic than the starting carbonyl) to the tertiary amine.

Visualizing the Pathway

Figure 1: Reaction pathway highlighting the critical iminium intermediate and the acetal hydrolysis risk vector.

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Aldehydes and reactive ketones. Highest chemoselectivity.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not require strong acid activation.[1] 1,2-Dichloroethane (DCE) is the preferred solvent as it promotes iminium formation without hydrolyzing the acetal.

Reagents:

-

3-(2,2-Dimethoxyethyl)piperidine (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for ketones)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

Protocol:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the piperidine substrate (1.0 equiv) and the carbonyl partner (1.1 equiv) in anhydrous DCE (0.1 M concentration).

-

Activation (Optional): If reacting with a ketone, add glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to establish the hemiaminal/iminium equilibrium. Note: For reactive aldehydes, acid is often unnecessary.[1]

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Why portion-wise? To prevent a localized exotherm which could degrade the reagent.

-

-

Reaction: Stir at room temperature under nitrogen.

-

Monitoring: Check via LC-MS. Look for the disappearance of the secondary amine (M+H) and appearance of the tertiary amine product. Crucial: Verify the acetal methoxy signals are intact in crude NMR if unsure.

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (pH ~8). Do not use strong acid to quench.

-

Stir vigorously for 15 minutes to break down boron complexes.

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Method B: The "Stubborn Substrate" Protocol (NaBH₃CN in MeOH)

Best for: Sterically hindered ketones or when STAB fails. Requires strict pH monitoring.

Rationale: Sodium Cyanoborohydride is a stronger reductant but toxic. It requires a pH of 6–7.[4] If the pH drops below 5, you risk acetal hydrolysis.

Reagents:

-

Substrate & Carbonyl (as above)[5]

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Solvent: Anhydrous Methanol (MeOH)[6]

-

Additive: Zinc Chloride (ZnCl₂) (Catalytic, optional for very hindered ketones)

Protocol:

-

Dissolution: Dissolve amine and carbonyl in anhydrous MeOH (0.1 M).

-

pH Adjustment: Check the pH of the solution. It should be neutral. If basic, adjust to pH 6–7 using a few drops of acetic acid. Do not overshoot.

-

Addition: Add NaBH₃CN (1.5 equiv) in one portion.

-

Safety: Perform in a well-ventilated fume hood. Cyanide gas risk if acidified.

-

-

Reaction: Stir at RT. If reaction is sluggish after 12 hours, heat to 40°C, but monitor acetal stability closely.

-

Workup:

-

Quench with 1M NaOH (carefully) to pH >10 to trap any cyanide.

-

Extract with EtOAc.

-

Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

Part 4: Data Summary & Troubleshooting

Comparative Reagent Table

| Feature | STAB (Method A) | NaBH₃CN (Method B) | Catalytic Hydrogenation (H₂/Pd) |

| Acetal Compatibility | Excellent (Non-acidic conditions) | Good (Must control pH) | Poor (Risk of hydrolysis/hydrogenolysis) |

| Solvent System | DCE, DCM, THF (Aprotic) | MeOH, EtOH (Protic) | MeOH, EtOAc |

| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) | Low |

| Reaction Rate | Fast (Aldehydes), Moderate (Ketones) | Slow (Requires pH tuning) | Variable |

| Recommendation | Primary Choice | Secondary Choice | Avoid for this substrate |

Troubleshooting Guide

Scenario 1: LC-MS shows product mass minus 32 (Loss of MeOH).

-

Diagnosis: Acetal hydrolysis has occurred, likely followed by cyclization.

-

Fix: Your reaction medium is too acidic. Switch from Method B to Method A. If using Method A, omit Acetic Acid or add anhydrous Na₂SO₄ to scavenge water.

Scenario 2: Low conversion of Ketone.

-

Diagnosis: Steric hindrance prevents iminium formation.

-

Fix:

-

Increase reaction time to 48h.

-

Add activated 4Å Molecular Sieves to the reaction mixture (drives equilibrium by removing water).

-

Switch to Method B with ZnCl₂ (Lewis acid catalysis).

-

Scenario 3: "Stuck" Iminium Intermediate.

-

Diagnosis: The iminium ion is forming but not reducing.

-

Fix: Ensure your STAB reagent is fresh. Borohydrides decompose with moisture. If the bottle has been open for months, use a new one.

Part 5: Decision Logic for Protocol Selection

Figure 2: Decision matrix for selecting the optimal reductive amination conditions based on carbonyl reactivity.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-